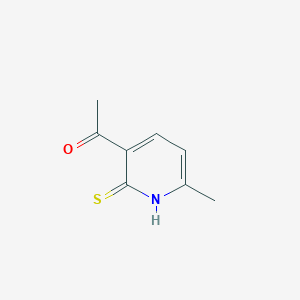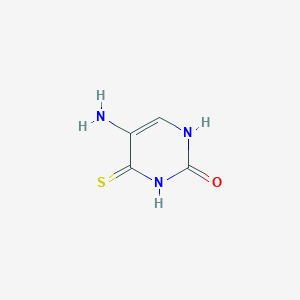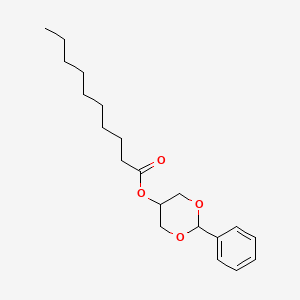
2-Phenyl-1,3-dioxan-5-yl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester is an organic compound with the molecular formula C20H30O4 It is a derivative of decanoic acid and features a 2-phenyl-1,3-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester typically involves the esterification of decanoic acid with 2-phenyl-1,3-dioxan-5-ol. The reaction is catalyzed by an acid, such as toluenesulfonic acid, and is carried out in refluxing toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester may involve similar esterification processes but on a larger scale. The use of efficient water removal techniques, such as molecular sieves or orthoesters, can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 2-phenyl-1,3-dioxan-5-ol, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Phenyl-1,3-dioxan-5-ol: A related compound that can undergo similar chemical reactions and has comparable applications.
Decanoic Acid Esters: Other esters of decanoic acid with different alcohols, which may have varying properties and uses.
Uniqueness: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester is unique due to the presence of the 2-phenyl-1,3-dioxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other decanoic acid esters and contributes to its specific applications and reactivity .
Propiedades
Número CAS |
56630-72-9 |
|---|---|
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(2-phenyl-1,3-dioxan-5-yl) decanoate |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-14-19(21)24-18-15-22-20(23-16-18)17-12-9-8-10-13-17/h8-10,12-13,18,20H,2-7,11,14-16H2,1H3 |
Clave InChI |
HUWPKIADWBKLFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


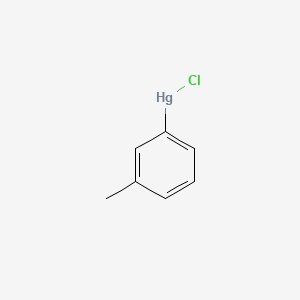
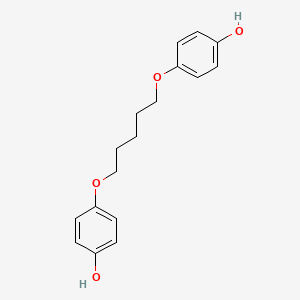
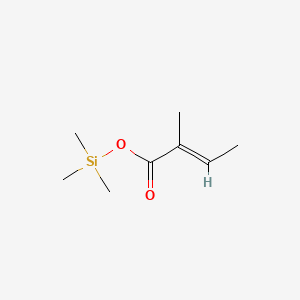
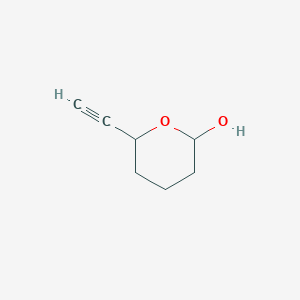
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
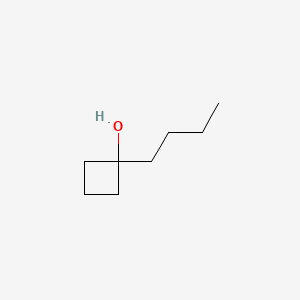
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
![4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine](/img/structure/B13815070.png)
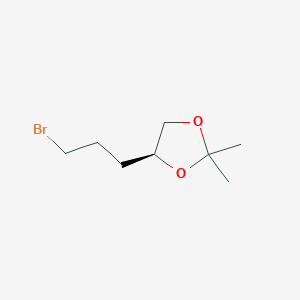
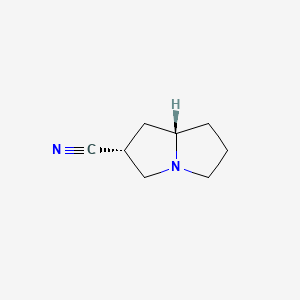
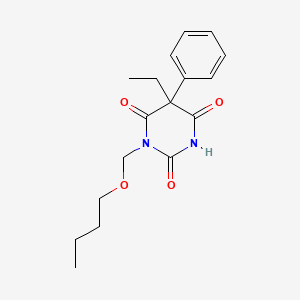
![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)
